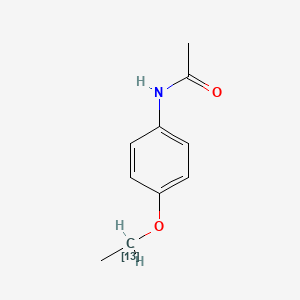

Phenacetin-13C

Description

The exact mass of the compound Phenacetin-ethoxy-1-13C is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-(113C)ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPJSUEIXXCENMM-LBPDFUHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13CH2]OC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10483603 | |

| Record name | Phenacetin-ethoxy-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72156-72-0 | |

| Record name | Phenacetin-ethoxy-1-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10483603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72156-72-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Phenacetin-13C: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenacetin-13C is the stable isotope-labeled counterpart of phenacetin, a once widely used analgesic and antipyretic drug. Due to its identical chemical properties to the unlabeled compound, coupled with a distinct mass shift, this compound serves as an invaluable tool in modern analytical and metabolic research. This technical guide provides an in-depth overview of this compound, including its synthesis, analytical applications as an internal standard, metabolic pathways, and relevant experimental protocols. Quantitative data are summarized in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

Introduction

Phenacetin, or N-(4-ethoxyphenyl)acetamide, was introduced in 1887 and became a common component of analgesic mixtures for nearly a century before being withdrawn from the market in the 1980s due to its association with nephrotoxicity and carcinogenicity.[1][2] Despite its withdrawal from clinical use, phenacetin remains a critical probe substrate for studying the activity of cytochrome P450 enzymes, particularly CYP1A2.[3][4]

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern quantitative analysis by mass spectrometry.[5] These standards co-elute with the analyte of interest and exhibit identical ionization efficiency, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.[5] this compound is primarily utilized as an internal standard for the quantification of phenacetin and its metabolites in biological matrices and as a tracer to elucidate its metabolic fate.[6][7]

Chemical and Physical Properties

The physical and chemical properties of this compound are essentially identical to those of unlabeled phenacetin, with the exception of a slight increase in molecular weight due to the incorporation of the 13C isotope(s).

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃NO₂ (unlabeled) | [8] |

| IUPAC Name | N-(4-ethoxyphenyl)acetamide | [8] |

| Molecular Weight | 179.22 g/mol (unlabeled) | [8] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 134-136 °C | [9] |

| Solubility | Sparingly soluble in water, soluble in ethanol and acetone | [1] |

Synthesis of this compound

General Synthesis Scheme (Williamson Ether Synthesis)

Experimental Protocol (Adapted from Unlabeled Synthesis)

This protocol is adapted from the Williamson ether synthesis of unlabeled phenacetin and should be optimized for the specific 13C-labeled starting material used.[10]

-

Reaction Setup: In a round-bottom flask, dissolve 13C-labeled acetaminophen in a suitable solvent such as acetone or 2-butanone.

-

Addition of Base: Add a base, such as anhydrous potassium carbonate, to the solution. This will deprotonate the phenolic hydroxyl group of acetaminophen to form the corresponding phenoxide.

-

Addition of Ethylating Agent: Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture.

-

Reflux: Heat the mixture to reflux for an appropriate amount of time (typically 1-2 hours) to allow the reaction to proceed to completion.

-

Workup: After cooling, the reaction mixture is typically filtered to remove the inorganic salts. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Analytical Applications

The primary application of this compound is as an internal standard in quantitative mass spectrometry-based assays for the determination of phenacetin and its metabolites in various biological matrices.[6][7]

Use as an Internal Standard in LC-MS/MS Analysis

Experimental Protocol: Quantification of Phenacetin in Plasma

This protocol is a generalized procedure and may require optimization based on the specific instrumentation and matrix used.[6][11]

-

Sample Preparation:

-

To 100 µL of plasma sample, add a known amount of this compound internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.

-

Alternatively, perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) or solid-phase extraction.

-

Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography: Separate the analyte and internal standard on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile with a modifier like formic acid.

-

Mass Spectrometry: Perform detection using a tandem mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific precursor-to-product ion transitions for both phenacetin and this compound in Multiple Reaction Monitoring (MRM) mode.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Phenacetin | 180.1 | 138.1 |

| This compound (example with one 13C) | 181.1 | 139.1 |

| Acetaminophen | 152.1 | 110.1 |

Note: The exact m/z values for this compound will depend on the number and position of the 13C labels.

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.

-

Determine the concentration of phenacetin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Metabolism of Phenacetin

Phenacetin is extensively metabolized in the liver, primarily through O-deethylation to its major active metabolite, acetaminophen (paracetamol).[2] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP1A2.[3]

Enzyme Kinetics of Phenacetin O-deethylation

The O-deethylation of phenacetin by human liver microsomes often exhibits biphasic kinetics, with a high-affinity component primarily attributed to CYP1A2 and a low-affinity component involving other CYP isoforms.[3]

| Enzyme | Km (µM) | Vmax (nmol/hr/mg protein) | Reference |

| CYP1A2 (High Affinity) | 17.7 - 68 | 14 ± 2.3 | [12][13][14] |

| CYP2A6 | 4098 | - | [3] |

| CYP2C9 | 566 | - | [3] |

| CYP2C19 | 656 | - | [3] |

| CYP2D6 | 1021 | - | [3] |

| CYP2E1 | 1257 | - | [3] |

Note: Kinetic parameters can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocol: In Vitro Phenacetin O-deethylation Assay

This protocol is used to determine the activity of CYP1A2 in human liver microsomes.[12][15]

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (or NADPH), and buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.

-

Initiation of Reaction: Initiate the reaction by adding phenacetin (the substrate).

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching agent, such as a cold organic solvent (e.g., acetonitrile) or an acid (e.g., perchloric acid).

-

Sample Processing: Centrifuge the mixture to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the formation of acetaminophen using a validated analytical method, such as LC-MS/MS.

Conclusion

This compound is an indispensable tool for researchers in drug metabolism and pharmacokinetics. Its use as an internal standard ensures the accuracy and reliability of quantitative bioanalytical methods for phenacetin and its metabolites. Furthermore, as a metabolic tracer, it allows for the detailed investigation of the metabolic pathways of phenacetin, particularly the activity of the clinically significant enzyme CYP1A2. The experimental protocols and data presented in this guide provide a solid foundation for the effective application of this compound in a research setting.

References

- 1. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 3. Human cytochromes P450 mediating phenacetin O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Baicalin on Metabolism of Phenacetin, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative determination of phenacetin and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]

- 11. researchgate.net [researchgate.net]

- 12. [O-ethyl 14C]phenacetin O-deethylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phenacetin O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenacetin O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. KEY RESIDUES CONTROLLING PHENACETIN METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES† - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties of Phenacetin-¹³C

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical, physical, and spectroscopic properties of Phenacetin-¹³C. It includes detailed experimental protocols and visual representations of metabolic and synthetic pathways to support its application in research and drug development. Phenacetin-¹³C is the isotopically labeled version of Phenacetin, a non-opioid analgesic and antipyretic agent.[1] The incorporation of a ¹³C atom makes it a valuable tool for use as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS, and as a tracer in metabolic studies.[1][2]

Chemical and Physical Properties

Phenacetin-¹³C shares most of its chemical and physical properties with its unlabeled counterpart, with the primary difference being its molecular weight due to the presence of the ¹³C isotope. It is an odorless, fine white crystalline solid with a slightly bitter taste.[3][4] The compound is stable under ambient temperatures but is incompatible with strong oxidizing agents and strong acids.[4]

Table 1: General and Physical Properties of Phenacetin

| Property | Value | Source |

| IUPAC Name | N-(4-ethoxyphenyl)acetamide | [3] |

| Synonyms | Acetophenetidin-¹³C, p-Acetophenetidide-¹³C | [4][5] |

| CAS Number | 72156-72-0 | [1] |

| Molecular Formula | C₉¹³CH₁₃NO₂ | [6] |

| Molecular Weight | Approx. 180.22 g/mol | [6] |

| Appearance | White crystalline powder, scales, or monoclinic prisms | [3][4] |

| Melting Point | 134-137.5 °C | [2][5] |

| Solubility (Water) | 0.766 g/L (at 25 °C) | [5] |

| Solubility (Other) | Soluble in ethanol, glycerol, acetone; slightly soluble in benzene | [4] |

Note: Properties other than Molecular Formula and Weight are for unlabeled Phenacetin but are expected to be nearly identical for Phenacetin-¹³C.

Spectroscopic Data

The primary analytical distinction of Phenacetin-¹³C lies in its mass spectrometry and ¹³C NMR spectra. The ¹³C label provides a distinct signal that is crucial for tracer studies and quantitative analysis.

Table 2: ¹³C NMR Spectral Data for Phenacetin

| Chemical Shift (ppm) | Assignment |

| 155.80 | C (aromatic, ether-linked) |

| 63.73 | -OCH₂- |

| 24.11 | -C=O (amide) |

| 14.83 | -CH₃ (ethyl) |

Source: Data for unlabeled Phenacetin in CDCl₃ solvent. The position of the ¹³C label in Phenacetin-¹³C will result in a significantly enhanced signal for that specific carbon.[3]

Table 3: Mass Spectrometry Data for Phenacetin

| m/z | Relative Intensity | Putative Fragment |

| 179 | 67.4% | [M]⁺ (Molecular Ion) |

| 137 | 48.2% | [M - C₂H₂O]⁺ |

| 109 | 90.2% | [M - C₂H₂O - C₂H₄]⁺ |

| 108 | 100.0% | [M - C₂H₂O - C₂H₅]⁺ |

| 81 | 13.1% | Not specified |

| 80 | 14.3% | Not specified |

Source: Electron Ionization (EI) mass spectrum for unlabeled Phenacetin. For Phenacetin-¹³C, the molecular ion peak and any fragments containing the labeled carbon will be shifted by +1 m/z unit.[6][7]

Synthesis and Experimental Protocols

The synthesis of Phenacetin, and by extension its ¹³C-labeled analogue, can be achieved through several methods, most notably the Williamson ether synthesis or an amide synthesis.[8][9]

Synthesis of Phenacetin-¹³C via Williamson Ether Synthesis

A common method for synthesizing Phenacetin is the Williamson ether synthesis, where the hydroxyl group of paracetamol (acetaminophen) is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.[5][9] To synthesize Phenacetin-¹³C, a ¹³C-labeled precursor, such as ¹³C-labeled paracetamol or ethyl iodide, would be used.

Experimental Protocols

Protocol 1: Synthesis of Phenacetin from Acetaminophen [9]

-

Setup : To a 25 mL round-bottom flask, add acetaminophen (500 mg), anhydrous potassium carbonate (665 mg), and 2-butanone (7 mL). Note that potassium carbonate will not fully dissolve.

-

Reaction : Add ethyl iodide (0.64 mL) to the flask, followed by a magnetic stir bar. Attach a reflux condenser and heat the mixture to reflux for 1 hour, ensuring gentle stirring.

-

Workup : After cooling, add 4 mL of water to dissolve any remaining solid. Transfer the mixture to a separation funnel.

-

Extraction : Rinse the flask with tert-butyl methyl ether (TBME) and add the rinses to the funnel. Remove the lower aqueous layer. Extract the organic layer with 5% NaOH (2 x 4 mL) followed by a brine wash (1 x 5 mL).

-

Isolation : Dry the organic layer with a drying agent (e.g., CaCl₂), decant the solution into a tared flask, and evaporate the solvent using a gentle stream of air to yield the crude product.

-

Purification : The crude phenacetin can be further purified by recrystallization from an ethanol-water mixture.[8]

Note: To synthesize Phenacetin-¹³C, the appropriate starting material must contain the ¹³C label.

Protocol 2: Analysis of ¹³C-Labeled Compounds by LC-MS [10][11] Isotopically labeled compounds are frequently used in techniques like Isotopic Ratio Outlier Analysis (IROA).

-

Sample Preparation : Culture two cell populations. One (the control) is grown on media containing 95% ¹³C-labeled nutrients, and the other (the experimental sample) is grown on 5% ¹³C-labeled media.

-

Extraction & Mixing : After the experiment, extract metabolites from both populations. Mix the extracts in a 1:1 ratio. Phenacetin-¹³C can be used as an internal standard, spiked into the mixture at a known concentration.

-

LC-MS Analysis : Analyze the mixed sample using a high-resolution mass spectrometer coupled with liquid chromatography (e.g., UPLC-FTICR MS).

-

Data Analysis : The ¹³C labeling creates characteristic isotopic patterns. This allows for the differentiation of biological signals from artifacts, determination of the carbon number in each metabolite, and precise relative quantification between the control and experimental samples.[10][11]

Metabolism and Mechanism of Action

Phenacetin's analgesic and antipyretic effects are primarily due to its active metabolite, paracetamol (acetaminophen).[5][12] Upon ingestion, phenacetin is rapidly metabolized, mainly in the liver, by cytochrome P450 enzymes (specifically CYP1A2).[1][2]

The primary metabolic pathway is an O-deethylation that cleaves the ether bond to produce paracetamol.[5] Paracetamol then exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for prostaglandin synthesis, thereby reducing pain and fever.[12][13] A minor, but significant, metabolic pathway involves N-hydroxylation of phenacetin, which can lead to the formation of reactive metabolites.[14][15] These reactive intermediates are associated with the renal and hematological toxicity that led to the withdrawal of phenacetin from medicinal use.[5][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Phenacetin-13C | CAS#:72156-72-0 | Chemsrc [chemsrc.com]

- 3. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Phenacetin - Wikipedia [en.wikipedia.org]

- 6. Phenacetin(62-44-2) 13C NMR spectrum [chemicalbook.com]

- 7. Phenacetin [webbook.nist.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. What is the mechanism of Phenacetin? [synapse.patsnap.com]

- 13. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]

Phenacetin-13C (CAS Number 72156-72-0): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenacetin-13C, with the CAS number 72156-72-0, is the isotopically labeled form of phenacetin where one carbon atom in the ethoxy group is replaced with a carbon-13 (¹³C) isotope. This stable, non-radioactive labeling makes it an invaluable tool in various scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as a reliable internal standard for analytical quantification. This technical guide provides an in-depth overview of this compound, including its chemical properties, applications, and detailed experimental protocols.

Chemical and Physical Properties

This compound shares nearly identical chemical and physical properties with its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the ¹³C isotope.

| Property | Value | Reference |

| CAS Number | 72156-72-0 | |

| Molecular Formula | C₉¹³CH₁₃NO₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 134-136 °C | [2] |

| Isotopic Purity | Typically ≥99% ¹³C | |

| Chemical Purity | Typically ≥98% |

Applications in Research and Development

This compound is a crucial tool for researchers in several key areas:

-

Drug Metabolism Studies: As a stable isotope-labeled tracer, this compound allows for the precise tracking of phenacetin's metabolic fate in vitro and in vivo. Its metabolites can be distinguished from endogenous compounds, facilitating accurate metabolite identification and quantification.[3][4]

-

CYP1A2 Probe: Phenacetin is a well-established probe substrate for the cytochrome P450 1A2 (CYP1A2) enzyme.[1] this compound is used in in vitro assays with human liver microsomes to investigate the inhibitory potential of new chemical entities on CYP1A2 activity.[5][6]

-

Internal Standard: In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard for the quantification of unlabeled phenacetin.[1] Its similar chemical behavior and distinct mass allow for correction of variations in sample preparation and instrument response.

Metabolic Pathways of Phenacetin

The primary metabolic pathway of phenacetin is its O-deethylation to form paracetamol (acetaminophen), a reaction predominantly catalyzed by the CYP1A2 enzyme.[7][8] Other minor metabolic pathways have also been identified.[9][10]

Caption: Metabolic pathways of phenacetin.

Experimental Protocols

In Vitro CYP1A2 Inhibition Assay using this compound

This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP1A2 activity using this compound as the probe substrate.

Materials:

-

This compound

-

Human Liver Microsomes (HLMs)

-

Test compound (potential inhibitor)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for paracetamol (e.g., deuterated paracetamol)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the test compound.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a microcentrifuge tube, combine the HLMs, phosphate buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).

-

Initiate the enzymatic reaction by adding this compound and the NADPH regenerating system.[5][6]

-

Incubate at 37°C for a specific time (e.g., 15-30 minutes).[5][11]

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent, such as acetonitrile.

-

Add the internal standard for paracetamol.

-

Centrifuge the samples to precipitate proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of ¹³C-labeled paracetamol.

-

Data Analysis:

-

Calculate the rate of ¹³C-paracetamol formation in the presence and absence of the test compound.

-

Determine the IC₅₀ value of the test compound, which is the concentration that causes 50% inhibition of CYP1A2 activity.

Caption: Workflow for an in vitro CYP1A2 inhibition assay.

Analytical Method for Quantification using LC-MS/MS

The following provides a general framework for an LC-MS/MS method for the analysis of phenacetin and its primary metabolite, paracetamol, using this compound as an internal standard.

| Parameter | Typical Conditions | Reference |

| LC Column | C18 or similar reversed-phase column (e.g., 3.9 x 150 mm, 4 µm) | [12] |

| Mobile Phase A | 0.1% Formic acid in water | [12][13] |

| Mobile Phase B | Acetonitrile or Methanol | [12][13] |

| Flow Rate | 0.3 - 1.0 mL/min | [12][13] |

| Injection Volume | 5 µL | [12] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [12] |

| MS/MS Transitions | Phenacetin: m/z 180.1 → 138.1, 180.1 → 110.0Paracetamol: m/z 152.1 → 110.1This compound (IS): m/z 181.1 → 139.1, 181.1 → 111.0 | [12][13] |

Note: Specific parameters such as gradient elution, collision energies, and other mass spectrometer settings should be optimized for the specific instrument and application.

Cyclooxygenase (COX) Inhibition Pathway

Phenacetin and its major metabolite, paracetamol, are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins from arachidonic acid. This inhibition is believed to be a key mechanism of their analgesic and antipyretic effects.[14][15] While phenacetin itself is a weak inhibitor, its metabolites show varying degrees of COX inhibition.[14]

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

Conclusion

This compound (CAS 72156-72-0) is an essential tool for modern drug discovery and development. Its application as a stable isotope-labeled tracer and internal standard enables accurate and reliable studies of drug metabolism, pharmacokinetics, and drug-drug interactions. The detailed methodologies and pathway diagrams provided in this guide serve as a valuable resource for scientists and researchers working in these fields.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reactive metabolites of phenacetin and acetaminophen: a review | Semantic Scholar [semanticscholar.org]

- 3. In vivo metabolism of [4-13C]phenacetin in an isolated perfused rat liver measured by continuous flow 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent and Selective Inhibition of CYP1A2 Enzyme by Obtusifolin and Its Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Baicalin on Metabolism of Phenacetin, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. PharmGKB summary: Pathways of acetaminophen metabolism at the therapeutic versus toxic doses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolism of phenacetin and N-hydroxyphenacetin in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of phenacetin and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mechanism of acetaminophen inhibition of cyclooxygenase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of ¹³C-Labeled Phenacetin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ¹³C-labeled phenacetin, a crucial tool in drug metabolism studies and as an internal standard for quantitative analysis. The primary synthetic route detailed is the Williamson ether synthesis, adapted for isotopic labeling. This document outlines the experimental protocol, presents relevant quantitative data, and visualizes the synthetic pathway and workflow.

Introduction

Phenacetin (N-(4-ethoxyphenyl)acetamide) is a non-opioid analgesic and antipyretic agent.[1] Its ¹³C-labeled analogue is particularly valuable for tracer studies in metabolic research and as an internal standard in mass spectrometry-based quantification.[2] The most common and straightforward method for preparing phenacetin is the Williamson ether synthesis, starting from the readily available precursor, acetaminophen.[3][4] The introduction of a ¹³C label is typically achieved by using a ¹³C-labeled ethylating agent, such as ¹³C-ethyl iodide, to introduce the isotopic marker into the ethoxy group of the phenacetin molecule.[5]

Synthetic Pathway

The synthesis of ¹³C-labeled phenacetin from acetaminophen proceeds via a nucleophilic substitution (SN2) reaction, a classic example of the Williamson ether synthesis. The overall reaction is depicted below:

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of ¹³C-labeled phenacetin based on established methods for the unlabeled compound.[6][7] Researchers should adapt this protocol based on their specific laboratory conditions and the desired scale of the synthesis.

Materials:

-

Acetaminophen

-

¹³C-Labeled Ethyl Iodide (e.g., 1-¹³C-ethyl iodide or 2-¹³C-ethyl iodide)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

2-Butanone (Methyl Ethyl Ketone - MEK)

-

tert-Butyl methyl ether (TBME)

-

5% Sodium Hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

-

Ethanol

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add acetaminophen, anhydrous potassium carbonate, and 2-butanone.

-

Add ¹³C-labeled ethyl iodide to the reaction mixture.

-

Add a magnetic stir bar to the flask.

-

-

Reflux:

-

Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle or oil bath.

-

Heat the mixture to reflux with constant stirring for approximately 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reflux is complete, allow the reaction mixture to cool to room temperature.

-

Add deionized water to the flask to dissolve any remaining solids.

-

Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with tert-butyl methyl ether (TBME).

-

Combine the organic layers and wash sequentially with 5% NaOH solution and brine.

-

Dry the organic layer over anhydrous calcium chloride or sodium sulfate.

-

-

Isolation and Purification:

-

Filter or decant the drying agent from the organic solution.

-

Evaporate the solvent using a rotary evaporator to obtain the crude ¹³C-labeled phenacetin.

-

Recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture, to yield the purified product.

-

-

Characterization:

-

Determine the melting point of the purified product. The literature melting point of phenacetin is 134-136 °C.

-

Obtain an Infrared (IR) spectrum and compare it to a reference spectrum of phenacetin. The disappearance of the broad O-H stretch from acetaminophen (around 3300 cm⁻¹) is a key indicator of a successful reaction.

-

Confirm the incorporation and position of the ¹³C label using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of phenacetin. It is important to note that yields can vary significantly based on the reaction scale, purity of reagents, and specific experimental conditions.

| Parameter | Value | Source |

| Yield (Unlabeled Phenacetin) | ||

| Crude Percent Yield | 95.1% | [8] |

| Purified Percent Yield | 39.4% | [8] |

| Isolated Yield | 18.93% | [9] |

| Yield (¹³C-Labeled Methacetin - a related compound) | ||

| Synthesis Yield | 63% | [10] |

| Product Characterization | ||

| Melting Point | 134-136 °C | [7] |

| ¹³C NMR Shifts (in CDCl₃, ppm) | 14.83, 24.11, 63.73, 114.6, 121.7, 131.2, 155.8, 168.4 | [1][9] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of ¹³C-labeled phenacetin.

Conclusion

The synthesis of ¹³C-labeled phenacetin can be reliably achieved through the Williamson ether synthesis using acetaminophen and a ¹³C-labeled ethyl iodide. This guide provides a solid foundation for researchers to produce this valuable isotopically labeled compound for various applications in drug development and metabolic research. Careful execution of the experimental protocol and purification steps are crucial for obtaining a high-purity product. The provided quantitative data serves as a benchmark for expected outcomes, while the workflow and pathway diagrams offer a clear visual representation of the process.

References

- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Synthesis Preparation of Phenacetin from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]

- 5. Phenacetin (ethoxy-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1296-1 [isotope.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. Synthesis of Methacetin-Methoxy-<sup>13</sup>C and its Analogue [tws.xml-journal.net]

The Core Mechanism of Action of Phenacetin-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Phenacetin, with a special focus on the utility of its stable isotope-labeled form, Phenacetin-13C, in elucidating its metabolic fate and pharmacological activity. Phenacetin, a drug with historical significance as an analgesic and antipyretic, exerts its primary therapeutic effects through its major metabolite, paracetamol (acetaminophen). However, its use has been largely discontinued due to toxicity associated with other metabolic pathways. Understanding these complex pathways is crucial for toxicological studies and the development of safer analgesics.

Core Mechanism of Action: A Prodrug Approach

Phenacetin itself is largely considered a prodrug. Its analgesic and antipyretic properties are primarily attributed to its rapid metabolic conversion to paracetamol.[1][2] The mechanism of paracetamol is complex and not fully elucidated, but it is understood to involve central nervous system pathways rather than peripheral anti-inflammatory effects.

The proposed mechanisms for paracetamol's action include:

-

Inhibition of Cyclooxygenase (COX) Enzymes: Paracetamol is a potent inhibitor of COX enzymes, particularly in the brain.[3] It is suggested to have a degree of selectivity for COX-2.[4] Some research also points to the inhibition of a specific COX-1 variant, sometimes referred to as COX-3, which is prominently expressed in the brain and spinal cord.[3][5] This central inhibition of prostaglandin synthesis is believed to be the primary driver of its analgesic and antipyretic effects.[2]

-

Modulation of the Endocannabinoid System: A key metabolite of paracetamol, formed in the brain, is N-arachidonoylphenolamine (AM404).[4][6] This compound is formed by the conjugation of p-aminophenol (another phenacetin metabolite) with arachidonic acid.[6] AM404 is an agonist of the transient receptor potential vanilloid-1 (TRPV1) receptor and a weak agonist of cannabinoid receptors CB1 and CB2.[4][6] It also inhibits the reuptake of the endogenous cannabinoid anandamide, thereby potentiating its effects.

-

Interaction with Serotonergic Pathways: Evidence suggests that paracetamol's analgesic effect is mediated, in part, through the activation of descending serotonergic inhibitory pathways in the spinal cord.[3][6]

The following diagram illustrates the proposed signaling pathway for the analgesic action of Phenacetin's primary metabolite, paracetamol.

Caption: Proposed signaling pathways for the analgesic and antipyretic effects of paracetamol, the primary active metabolite of Phenacetin.

Metabolic Pathways of Phenacetin

The biotransformation of phenacetin is complex, involving multiple pathways that lead to both its therapeutic and toxic effects. The use of this compound is instrumental in tracing the fate of the carbon backbone of the molecule through these various metabolic routes.[7]

The primary metabolic pathways are:

-

O-deethylation: This is the major metabolic route, accounting for the formation of paracetamol. This reaction is primarily catalyzed by the cytochrome P450 enzyme CYP1A2.[8]

-

N-deacetylation: A smaller fraction of phenacetin undergoes N-deacetylation to form p-phenetidine.[1][9] This metabolite is implicated in the nephrotoxic effects of phenacetin.[1]

-

Aromatic (Ring) Hydroxylation: This is another metabolic pathway.

-

N-hydroxylation: This pathway leads to the formation of N-hydroxyphenacetin.[9][10] This metabolite can be further conjugated with glucuronic acid or sulfate.[10] The N-O glucuronide and N-O sulfate conjugates are unstable and can rearrange to form the highly reactive electrophile, N-acetyl-p-benzoquinone imine (NAPQI), which is responsible for hepatotoxicity.[10][11]

-

3,4-Epoxidation: This pathway can also lead to the formation of reactive metabolites.[10]

The metabolic pathways of Phenacetin are depicted in the diagram below.

Caption: Major and minor metabolic pathways of Phenacetin, leading to therapeutic and toxic metabolites.

Quantitative Data on Phenacetin Metabolism

The distribution of metabolites can vary significantly across species. The following table summarizes the urinary excretion of phenacetin metabolites in humans after an oral dose.

| Metabolite | Percentage of Dose in Urine (Humans) |

| Paracetamol-3-cysteine | 4.4% |

| Paracetamol-3-mercapturate | 3.9% |

| 3-Thiomethylparacetamol | 0.4% |

| N-hydroxyphenacetin | 0.5% |

| Data from Veronese et al. (1985) following a 10 mg/kg oral dose of phenacetin.[12] |

Enzyme kinetics for the primary metabolic conversion of phenacetin to paracetamol have been characterized for CYP1A enzymes.

| Enzyme | kcat (min-1) | Km (µM) | kcat/Km (min-1µM-1) |

| CYP1A1 | 1.8 ± 0.1 | 160 ± 20 | 0.011 |

| CYP1A2 | 4.5 ± 0.3 | 20 ± 4 | 0.225 |

| Data from Huang et al. (2012) for phenacetin O-deethylation.[13] |

Experimental Protocols

The elucidation of phenacetin's mechanism of action relies on a variety of experimental techniques. The use of this compound is particularly advantageous in metabolic studies as it allows for the non-invasive and non-radioactive tracking of the drug and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of phenacetin metabolism.

Methodology:

-

Incubation Mixture: Prepare an incubation mixture containing 0.5 µM CYP1A enzyme (e.g., CYP1A1 or CYP1A2), 1 µM P450 reductase, and 45 µM DLPC in 100 mM potassium phosphate buffer (pH 7.5).[13]

-

Substrate: Add Phenacetin (or this compound) at various concentrations.

-

Initiation: After a 5-minute preincubation, initiate the reaction by adding NADPH to a final concentration of 1 mM.[13]

-

Incubation: Conduct the reaction for 30 minutes.

-

Quenching: Stop the reaction by adding 5 µl of 60% HClO4 and cool on ice for 10 minutes.[13]

-

Analysis: Quantify the formation of paracetamol (or its 13C-labeled counterpart) using High-Performance Liquid Chromatography (HPLC).[13] The product is quantified by comparison with standards.[13]

-

Data Analysis: Calculate kinetic parameters (kcat and Km) using nonlinear regression analysis.[13]

In Vivo Metabolism Monitoring with 13C NMR Spectroscopy

This protocol describes the use of this compound to monitor metabolism in real-time in an isolated perfused rat liver.

Methodology:

-

Animal Model: Use a rat liver, which is isolated and perfused.

-

Substrate Administration: Introduce [4-13C]phenacetin into the perfusion medium.[7]

-

Continuous Flow NMR: Continuously circulate the perfusate through a 13C NMR spectrometer.[7]

-

Data Acquisition: Acquire 13C NMR spectra continuously to monitor the disappearance of the this compound signal and the appearance of signals corresponding to its 13C-labeled metabolites (e.g., [4-13C]paracetamol and its conjugates).[7]

-

Analysis: The real-time data provides information on the rate of metabolite formation.[7]

The following diagram outlines the experimental workflow for an in vivo metabolism study using this compound.

Caption: A conceptual workflow for monitoring the in vivo metabolism of this compound using continuous flow NMR spectroscopy.

Conclusion

The mechanism of action of Phenacetin is intrinsically linked to its biotransformation. While its therapeutic effects are mediated by its primary metabolite, paracetamol, through central nervous system pathways, its toxicity arises from reactive metabolites generated through minor metabolic routes. The use of stable isotope-labeled this compound has proven to be a powerful tool in delineating these complex pathways, offering a non-invasive method to obtain real-time metabolic data. A thorough understanding of these mechanisms is essential for the rational design of safer analgesic drugs and for assessing the toxicological risks of related compounds.

References

- 1. Phenacetin - Wikipedia [en.wikipedia.org]

- 2. Phenacetin: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Paracetamol - Wikipedia [en.wikipedia.org]

- 5. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paracetamol (Acetaminophen): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Reactive metabolites of phenacetin and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reactive metabolites of phenacetin and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Phenacetin-13C: A Technical Guide to Safe Handling and Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and experimental use of Phenacetin-13C. While this guide focuses on the ¹³C isotopically labeled version, the safety and handling precautions are identical to those for unlabeled phenacetin, as the isotopic label does not alter the compound's chemical or toxicological properties. Phenacetin is a non-opioid analgesic that is now primarily used in research as a probe substrate for Cytochrome P450 1A2 (CYP1A2) activity.[1][2][3][4] Due to its classification as a probable human carcinogen, strict adherence to safety protocols is mandatory.[5]

Hazard Identification and Classification

Phenacetin is classified as a hazardous substance and requires careful handling.[6] It is considered harmful if swallowed and is suspected of causing genetic defects and cancer.[7] The International Agency for Research on Cancer (IARC) classifies phenacetin as a Group 2A carcinogen ("Probably carcinogenic to humans"), and the National Toxicology Program (NTP) lists it as "Reasonably anticipated to be a human carcinogen".[5]

GHS Hazard Statements:

-

H302: Harmful if swallowed.[7]

-

H317: May cause an allergic skin reaction.[7]

-

H341: Suspected of causing genetic defects.[7]

-

H350 / H351: May cause cancer / Suspected of causing cancer.[7]

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[5][7] May cause gastrointestinal disturbances.[5] Acute ingestion can lead to methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, causing symptoms like cyanosis (bluish skin), fatigue, dizziness, and headache.[5][6]

-

Inhalation: May cause respiratory tract irritation.[5]

-

Skin Contact: May cause skin irritation or an allergic skin reaction.[5][7]

-

Eye Contact: May cause eye irritation.[5]

-

Chronic Exposure: Prolonged or repeated exposure can cause damage to the kidneys, liver, and blood.[5] The primary long-term risk is cancer.[5][6]

Physical and Chemical Properties

This compound is a white, crystalline powder.[5] Its physical and chemical properties are summarized in the table below.

| Property | Value | Citations |

| Chemical Formula | C₁₀H₁₃NO₂ (with ¹³C enrichment) | [5] |

| Molecular Weight | ~179.22 g/mol (will vary slightly based on ¹³C enrichment) | [5][7] |

| Appearance | Solid crystalline powder | [5] |

| Color | White | [5] |

| Odor | Odorless | [5] |

| Melting Point | 133-136 °C | [8] |

| Boiling Point | Decomposes | [5] |

| Water Solubility | 0.076 g/100 mL | [8] |

| Stability | Stable under normal conditions. | [5][8][9] |

Toxicology Data

The acute toxicity of phenacetin has been determined in several animal models.

| Test | Species | Route | Value | Citations |

| LD50 | Rat | Oral | 1650 mg/kg | [5][7] |

| LD50 | Mouse | Oral | 866 mg/kg | [5][7] |

| LD50 | Rabbit | Oral | 2500 mg/kg | [5] |

| LD50 | Rat | Intraperitoneal | 634 mg/kg | [6][7] |

| LD50 | Mouse | Intraperitoneal | 540 mg/kg | [7] |

Safe Handling and Storage

Engineering Controls:

-

All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[5][10]

-

Use process enclosures or local exhaust ventilation to keep airborne levels below recommended exposure limits.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical splash goggles.[5]

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[5][11] Immediately change clothing if it becomes contaminated.

-

Respiratory Protection: If dusts are generated, use an approved/certified dust respirator (e.g., N95 or higher).[5]

Handling Procedures:

-

Avoid all personal contact, including inhalation and skin/eye contact.[6]

-

Avoid dust formation.[10]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[9]

-

Wash hands thoroughly after handling.[9]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[5][6][9]

-

Store locked up or in an area accessible only to qualified or authorized personnel.

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6][8]

First Aid and Emergency Procedures

| Exposure Route | First Aid Measures | Citations |

| Ingestion | Call a poison center or doctor immediately. Rinse mouth. Do NOT induce vomiting. | [5][9] |

| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [5][9] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice. | [5][9] |

| Eye Contact | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. | [5][9] |

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, water spray, foam, or carbon dioxide.[5][9] Do not use a water jet.[5]

-

Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[9]

Accidental Release Measures:

-

Small Spill: Use appropriate tools to sweep or vacuum up the spilled solid into a convenient waste disposal container, avoiding dust generation.[5][6]

-

Large Spill: Evacuate the area. Wear full protective clothing, including respiratory protection.[6] Prevent the spill from entering drains or waterways.[6] Collect the material and place it in a labeled container for disposal.[6]

-

Clean the spill area thoroughly with soap and water.[5]

Disposal Considerations

Phenacetin is classified as a U-listed hazardous waste (U187) by the US EPA.[6][11]

-

Waste must be disposed of in accordance with all federal, state, and local environmental regulations.[5][6]

-

Do not dispose of down the drain or in household trash.[6][12]

-

Segregate this compound waste from other laboratory waste streams.[11]

-

Use dedicated, clearly labeled, leak-proof containers for waste collection.[11]

-

The preferred disposal method is high-temperature incineration by a licensed hazardous waste management company.[11] Contact your institution's Environmental Health and Safety (EHS) office for specific procedures.[11]

Experimental Protocols and Visualizations

This compound is a valuable tool for studying the activity of CYP1A2, a key drug-metabolizing enzyme.[1][3] Its metabolism primarily involves O-deethylation to form acetaminophen (paracetamol).[1][6]

Metabolic Pathway

The primary metabolic pathway for phenacetin is its conversion to acetaminophen, catalyzed by the CYP1A2 enzyme in the liver.

Caption: Metabolic conversion of this compound to Acetaminophen-13C by CYP1A2.

Experimental Protocol: In Vitro CYP1A2 Activity Assay

This protocol outlines a typical experiment to measure CYP1A2-mediated phenacetin O-deethylation using human liver microsomes (HLM).

1. Materials and Reagents:

-

This compound

-

Human Liver Microsomes (HLM)

-

Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP⁺) or NADPH

-

Acetonitrile (ACN) or other suitable quenching solvent

-

Acetaminophen-13C (for use as an analytical standard)

-

Internal Standard (IS) for analytical quantification (e.g., a structurally similar, stable-isotope labeled compound)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector

2. Experimental Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare working solutions of this compound by diluting the stock solution in the incubation buffer.

-

Thaw HLM on ice immediately before use. Dilute HLM to the desired concentration (e.g., 0.2-0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation (perform in triplicate):

-

In a microcentrifuge tube, combine the phosphate buffer, HLM suspension, and this compound working solution.

-

Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

-

Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system or NADPH. The final volume is typically 200-500 µL.

-

Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C with gentle shaking. The time should be within the linear range of product formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding an equal or greater volume of a cold quenching solvent, such as acetonitrile containing the internal standard.[1]

-

Vortex the tubes vigorously.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

-

Analysis:

-

Quantify the amount of Acetaminophen-13C formed using a validated HPLC-UV or LC-MS/MS method.[4]

-

Create a standard curve using known concentrations of the Acetaminophen-13C analytical standard to calculate the concentration in the experimental samples.

-

Calculate the rate of reaction, typically expressed as pmol of product formed per minute per mg of microsomal protein.

-

Experimental Workflow Diagram

Caption: Workflow for an in vitro CYP1A2 activity assay using this compound.

References

- 1. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. thinksrs.com [thinksrs.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Phenacetin | 62-44-2 [chemicalbook.com]

- 9. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 10. carlroth.com [carlroth.com]

- 11. benchchem.com [benchchem.com]

- 12. sfenvironment.org [sfenvironment.org]

Unlabeled Phenacetin vs. Phenacetin-13C: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed comparison of unlabeled phenacetin and its stable isotope-labeled counterpart, Phenacetin-13C. This document outlines their core properties, metabolic pathways, and applications in research, with a focus on quantitative analysis and experimental protocols.

Introduction

Phenacetin, a once common analgesic and antipyretic agent, serves as a valuable probe substrate for studying the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1] Its stable isotope-labeled form, this compound, is an indispensable tool in modern bioanalytical and drug metabolism studies, primarily used as an internal standard for accurate quantification.[2] This guide explores the fundamental differences and respective applications of these two compounds.

Chemical and Physical Properties

Unlabeled phenacetin and this compound share identical chemical structures, with the exception of the isotopic substitution in the ethoxy group of the latter. This substitution results in a predictable mass shift, which is the cornerstone of its utility in mass spectrometry-based assays.

| Property | Unlabeled Phenacetin | Phenacetin-ethoxy-1-¹³C |

| Molecular Formula | C₁₀H₁₃NO₂ | C₉¹³CH₁₃NO₂ |

| Molecular Weight | ~179.22 g/mol [2] | ~180.21 g/mol [3] |

| CAS Number | 62-44-2[2] | 72156-72-0[3] |

| Appearance | White crystalline solid[2] | White to off-white solid |

| Solubility | Slightly soluble in water; soluble in ethanol, chloroform, and acetone. | Similar to unlabeled phenacetin |

Metabolic Pathway of Phenacetin

The primary metabolic pathway of phenacetin in humans is O-deethylation to its active metabolite, acetaminophen (paracetamol), a reaction predominantly catalyzed by the CYP1A2 enzyme.[1] This metabolic conversion is a key focus of in vitro drug-drug interaction studies.

Quantitative Analysis using Mass Spectrometry

The key advantage of this compound is its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. By adding a known amount of the labeled compound to a sample, any variability in sample preparation, injection volume, and ionization efficiency can be normalized, leading to highly accurate and precise quantification of the unlabeled analyte.

The mass difference between the unlabeled and labeled compounds allows for their simultaneous detection and differentiation by the mass spectrometer.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Unlabeled Phenacetin | 180.1 | 138.0, 110.0[4][5] |

| Phenacetin-ethoxy-1-¹³C | 181.1 | 139.0, 110.0 (inferred) |

| Unlabeled Acetaminophen | 152.1 | 110.1[4] |

| Acetaminophen-¹³C₂ | 154.1 | 112.1 (inferred from deuterated) |

Note: The m/z values for this compound and its metabolite are inferred based on the fragmentation pattern of the unlabeled compound and the known mass shift of the ¹³C isotope. The fragmentation of the ethoxy group leads to the labeled product ion, while fragmentation of the acetyl group results in an unlabeled product ion.

Experimental Protocols

In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes

This protocol outlines a typical experiment to assess the inhibitory potential of a test compound on CYP1A2-mediated phenacetin O-deethylation.

Materials:

-

Human Liver Microsomes (HLMs)

-

Phenacetin (substrate)

-

This compound (internal standard)

-

Test compound (potential inhibitor)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of phenacetin, this compound, and the test compound in an appropriate solvent (e.g., methanol or DMSO).

-

Prepare working solutions by diluting the stock solutions in the incubation buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsomes, potassium phosphate buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed solution of phenacetin and the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 15-30 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding ice-cold acetonitrile containing the this compound internal standard.

-

Vortex the samples and centrifuge to precipitate the proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Monitor the formation of acetaminophen from phenacetin.

-

Quantify the amount of acetaminophen produced by comparing the peak area ratio of acetaminophen to this compound against a standard curve.

-

Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established method for preparing ethers.[6][7] This involves the reaction of acetaminophen with a 13C-labeled ethylating agent.

Materials:

-

Acetaminophen (paracetamol)

-

Ethyl-1-¹³C iodide (or another suitable ¹³C-labeled ethylating agent)

-

Potassium carbonate (K₂CO₃), anhydrous

-

2-Butanone (methyl ethyl ketone, MEK)

-

5% Sodium hydroxide (NaOH) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)

-

Organic solvents for extraction and recrystallization (e.g., diethyl ether, ethanol, water)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask, combine acetaminophen, anhydrous potassium carbonate, and 2-butanone.

-

Add Ethyl-1-¹³C iodide to the mixture.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

-

Reflux:

-

Heat the reaction mixture to reflux and maintain for approximately 1 hour with continuous stirring.

-

-

Workup:

-

Cool the reaction mixture and filter to remove the inorganic salts.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with 5% sodium hydroxide solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or calcium chloride.

-

-

Purification:

-

Filter to remove the drying agent and evaporate the solvent under reduced pressure.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Conclusion

The use of this compound as an internal standard is a critical component of modern, high-precision bioanalytical methods for studying CYP1A2 activity and the pharmacokinetics of phenacetin. Its predictable mass shift and identical chemical behavior to its unlabeled counterpart ensure the reliability and accuracy of quantitative data. This guide provides the foundational knowledge and practical protocols for researchers and drug development professionals to effectively utilize both unlabeled and 13C-labeled phenacetin in their studies.

References

- 1. people.chem.umass.edu [people.chem.umass.edu]

- 2. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenacetin (ethoxy-1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1296-1 [isotope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NMR Spectrum of Phenacetin | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

The Rise and Fall of Phenacetin: A Technical History

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the history of phenacetin as a therapeutic agent, from its discovery and widespread use to its eventual withdrawal due to significant safety concerns. The following sections provide a technical overview of its synthesis, mechanism of action, pharmacokinetic profile, and the toxicological evidence that led to its discontinuation.

Introduction: A Pioneering Analgesic

Phenacetin, or N-(4-ethoxyphenyl)acetamide, was introduced to the market in 1887 and for nearly a century, it was a widely used over-the-counter analgesic and antipyretic, often formulated in combination with aspirin and caffeine.[1] Its development marked a significant step in the history of synthetic medicinal chemistry, offering a non-opioid alternative for pain relief. However, growing evidence of severe adverse effects, namely analgesic nephropathy and carcinogenicity, ultimately led to its ban in numerous countries, including the United States in 1983.[1][2] This guide delves into the scientific journey of phenacetin, providing a detailed account for the modern drug development professional.

Synthesis of Phenacetin

The synthesis of phenacetin can be achieved through two primary routes, both of which are common examples in organic chemistry education.

Williamson Ether Synthesis from Paracetamol

A common and efficient method for the synthesis of phenacetin is the Williamson ether synthesis, starting from its major metabolite, paracetamol (acetaminophen).

-

Reaction Setup: In a round-bottom flask, dissolve paracetamol in a suitable polar aprotic solvent such as acetone or dimethylformamide.

-

Deprotonation: Add a slight excess of a weak base, typically potassium carbonate (K₂CO₃), to the solution. This will deprotonate the phenolic hydroxyl group of paracetamol to form a phenoxide ion.

-

Nucleophilic Attack: Introduce an ethylating agent, such as ethyl iodide or ethyl bromide, to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the ethyl halide in an Sₙ2 reaction to form the ether linkage.

-

Reflux: Heat the reaction mixture to reflux for a period of 1-2 hours to ensure the reaction goes to completion.

-

Workup and Purification: After cooling, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude phenacetin can be purified by recrystallization from hot water or a mixture of ethanol and water to yield white crystalline flakes.

Acetylation of p-phenetidine

An alternative synthesis route involves the acetylation of p-phenetidine.

-

Reaction Setup: Dissolve p-phenetidine in glacial acetic acid in a round-bottom flask.

-

Acetylation: Add acetic anhydride to the solution. The amino group of p-phenetidine will act as a nucleophile, attacking the carbonyl carbon of acetic anhydride to form an amide bond.

-

Reaction Conditions: The reaction is typically carried out at room temperature or with gentle heating.

-

Precipitation and Purification: The product, phenacetin, will precipitate out of the solution upon cooling or addition of water. The solid is then collected by filtration, washed with cold water, and can be further purified by recrystallization as described in the previous method.

Mechanism of Action

The primary analgesic and antipyretic effects of phenacetin are not attributed to the parent compound itself, but rather to its principal active metabolite, paracetamol (acetaminophen).[3]

Prostaglandin Synthesis Inhibition

Paracetamol is a potent inhibitor of the cyclooxygenase (COX) enzymes, particularly in the central nervous system.[3] The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and fever.[3] The proposed mechanism suggests that paracetamol is more effective in environments with low levels of peroxides, such as the brain, which may explain its potent central analgesic and antipyretic effects with weaker anti-inflammatory activity in the periphery where peroxide levels are higher in inflamed tissues.[3]

Figure 1. Mechanism of action of phenacetin via its active metabolite, paracetamol.

Pharmacokinetics and Metabolism

Phenacetin is readily absorbed from the gastrointestinal tract. Following oral administration, it undergoes extensive first-pass metabolism in the liver.

Metabolic Pathways

The metabolism of phenacetin is complex, involving several enzymatic pathways, primarily mediated by the cytochrome P450 (CYP) system.

-

O-de-ethylation: This is the major metabolic pathway, converting phenacetin to its active metabolite, paracetamol. This reaction is primarily catalyzed by CYP1A2.[4]

-

N-hydroxylation: A minor but clinically significant pathway involves the N-hydroxylation of phenacetin to form N-hydroxyphenacetin. This reaction is also mediated by CYP enzymes. This metabolite is unstable and can be further metabolized to reactive intermediates that are implicated in the toxicity of phenacetin.[5]

-

Other Pathways: Other minor metabolic routes include aromatic hydroxylation and deacetylation.

Figure 2. Major metabolic pathways of phenacetin.

Pharmacokinetic Parameters

The pharmacokinetic profile of phenacetin is characterized by rapid metabolism and elimination.

| Parameter | Value | Reference |

| Bioavailability | Highly variable due to extensive first-pass metabolism | [6] |

| Half-life (t½) | Approximately 1-2 hours | [6] |

| Volume of Distribution (Vd) | ~1 L/kg | [6] |

| Protein Binding | ~30% | |

| Elimination | Primarily renal, as metabolites | [6] |

Toxicity

The withdrawal of phenacetin from the market was a direct result of compelling evidence of its significant toxicity, particularly with long-term use.

Analgesic Nephropathy

Chronic, excessive use of phenacetin-containing analgesics was strongly linked to a specific form of kidney damage known as analgesic nephropathy.[2] This condition is characterized by papillary necrosis and chronic interstitial nephritis, which can progress to end-stage renal disease.[2] The proposed mechanism involves the accumulation of reactive metabolites of phenacetin in the renal medulla, leading to oxidative stress and cellular damage.[7]

| Study Type | Population | Key Finding | Reference |

| Epidemiological | General Population | Habitual use of phenacetin-containing analgesics is associated with an increased risk of chronic kidney disease. | [2] |

| Case-control | Patients with renal disease | A strong association was found between heavy analgesic use (predominantly phenacetin) and the diagnosis of analgesic nephropathy. | [8] |

A common experimental model to study analgesic nephropathy involves the long-term administration of high doses of phenacetin to rats.

-

Animal Model: Male and female Sprague-Dawley or Wistar rats are commonly used.

-

Drug Administration: Phenacetin is typically mixed with the animal chow at concentrations ranging from 0.5% to 2.5% by weight. Alternatively, it can be administered daily via oral gavage.

-

Duration: The study duration is typically several months to a year to mimic chronic exposure in humans.

-

Monitoring: Animals are monitored for signs of renal dysfunction, including changes in urine output, proteinuria, and elevated serum creatinine and blood urea nitrogen (BUN) levels.

-

Histopathology: At the end of the study, the kidneys are harvested, fixed, and sectioned for histopathological examination to assess for characteristic features of analgesic nephropathy, such as papillary necrosis and interstitial nephritis.

Carcinogenicity

Phenacetin is classified as a human carcinogen by the International Agency for Research on Cancer (IARC).[1] Epidemiological studies have demonstrated a clear association between long-term phenacetin use and an increased risk of cancers of the urinary tract, particularly transitional cell carcinoma of the renal pelvis and bladder.[1]

| Study Type | Population | Key Finding | Reference |

| Case-control | Patients with urothelial cancer | A significant dose-response relationship was observed between the cumulative intake of phenacetin and the risk of developing renal pelvis and bladder cancer. | [1] |

| Animal Bioassay | Rats and Mice | Oral administration of phenacetin in the diet led to a significant increase in tumors of the urinary tract and nasal cavity. |

The carcinogenic potential of phenacetin was evaluated in long-term animal bioassays, following protocols similar to those established by the National Toxicology Program (NTP).

-

Animal Model: Fischer 344 rats and B6C3F1 mice are standard models for these bioassays.

-

Dose Selection: Multiple dose levels are selected based on preliminary toxicity studies, with the highest dose being the maximum tolerated dose (MTD). For phenacetin, dietary concentrations have ranged from 0.5% to 2.5%.[1]

-

Drug Administration: The test substance is administered in the diet for the majority of the animal's lifespan (typically 2 years).

-

In-life Observations: Animals are monitored daily for clinical signs of toxicity and palpable masses. Body weight and food consumption are recorded regularly.

-

Necropsy and Histopathology: At the end of the 2-year period, all animals undergo a complete necropsy. A comprehensive set of tissues from each animal is collected, preserved, and examined microscopically by a pathologist to identify and characterize any neoplastic or non-neoplastic lesions.

Withdrawal from the Market and Legacy

The accumulating evidence of severe nephrotoxicity and carcinogenicity led to regulatory actions worldwide. In the United States, the Food and Drug Administration (FDA) banned the sale of phenacetin-containing drugs in 1983.[1] The story of phenacetin serves as a crucial case study in pharmacovigilance and the importance of long-term post-marketing surveillance. Its primary metabolite, paracetamol, remains one of the most widely used analgesics and antipyretics, highlighting the critical role that metabolic pathways can play in determining the safety and efficacy of a drug. The history of phenacetin underscores the continuous need for rigorous scientific evaluation to ensure the safety of therapeutic agents.

References

- 1. PHENACETIN - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Analgesic Nephropathy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Mechanism of action of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preferred Binding Orientations of Phenacetin in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of activation of phenacetin to reactive metabolites by cytochrome P-450: a theoretical study involving radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Common Analgesic Agents and Their Roles in Analgesic Nephropathy: A Commentary on the Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenacetin and Analgesic Mixtures Containing Phenacetin - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways of Phenacetin-¹³C

For Researchers, Scientists, and Drug Development Professionals

Introduction